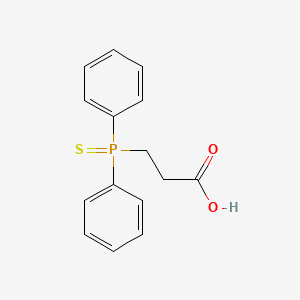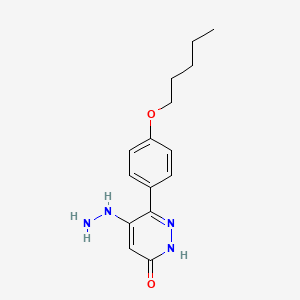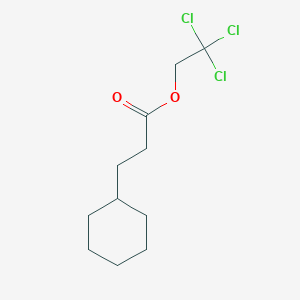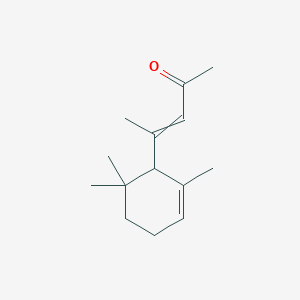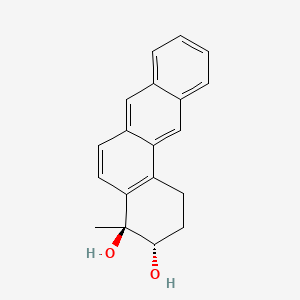
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of PAHs, which are known for their carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol typically involves the dihydroxylation of the corresponding tetrahydrobenz(a)anthracene derivative. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering the potential hazards associated with PAHs .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding tetrahydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various alkylated or acylated PAH derivatives.
科学研究应用
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis .
Biology: In biological research, it serves as a probe to study the enzymatic pathways involved in PAH metabolism, particularly the role of cytochrome P450 enzymes .
Medicine: The compound’s derivatives are investigated for their potential anti-cancer properties, given their ability to form DNA adducts and induce apoptosis in cancer cells .
Industry: While direct industrial applications are limited, the compound’s study contributes to the development of safer industrial processes involving PAHs and the mitigation of their environmental impact .
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially carcinogenesis. The key molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism and DNA repair mechanisms .
相似化合物的比较
- Benz(a)anthracene-3,4-diol
- Benzo(a)pyrene-7,8-diol
- Chrysene-1,2-diol
Comparison: Compared to these similar compounds, trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol is unique due to its specific methyl substitution, which can influence its metabolic activation and the types of DNA adducts formed. This uniqueness makes it a valuable compound for studying the structure-activity relationships in PAH-induced carcinogenesis .
属性
CAS 编号 |
94849-76-0 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(3S,4S)-4-methyl-2,3-dihydro-1H-benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H18O2/c1-19(21)17-8-6-14-10-12-4-2-3-5-13(12)11-16(14)15(17)7-9-18(19)20/h2-6,8,10-11,18,20-21H,7,9H2,1H3/t18-,19-/m0/s1 |
InChI 键 |
HNTPRPWTHDEASX-OALUTQOASA-N |
手性 SMILES |
C[C@]1([C@H](CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
规范 SMILES |
CC1(C(CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


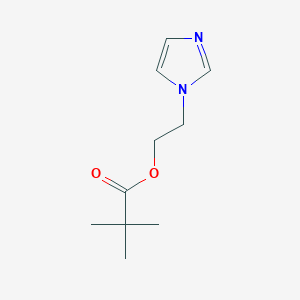

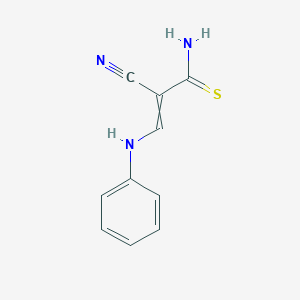

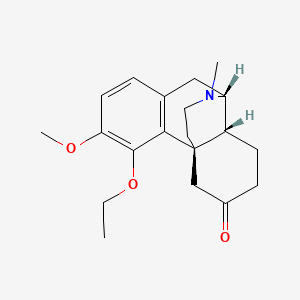
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
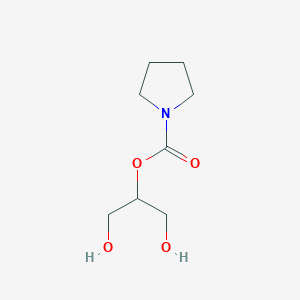
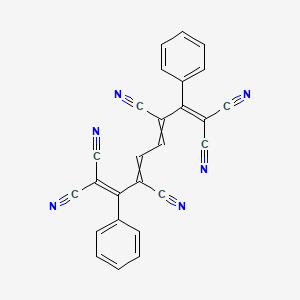
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
